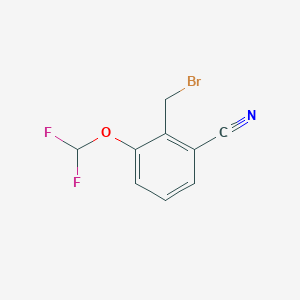
2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetonitrile group attached to the 3-position of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile typically involves the reaction of 6-chloro-4-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chloro group is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-Chloro-4-methylpyridin-3-yl)methylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
2-(6-chloro-4-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2H2,1H3 |
InChI-Schlüssel |
DKODLSKRIWMZNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)







![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)

